[(5-Methylfuran-2-yl)methyl](2,2,2-trifluoroethyl)amine hydrochloride
Description
(5-Methylfuran-2-yl)methylamine hydrochloride is a substituted amine hydrochloride compound featuring a 5-methylfuran-2-ylmethyl group and a 2,2,2-trifluoroethyl moiety. The compound’s structure combines a heteroaromatic furan ring with a trifluoroethyl chain, conferring unique electronic and steric properties.
Properties
Molecular Formula |
C8H11ClF3NO |
|---|---|
Molecular Weight |
229.63 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-[(5-methylfuran-2-yl)methyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C8H10F3NO.ClH/c1-6-2-3-7(13-6)4-12-5-8(9,10)11;/h2-3,12H,4-5H2,1H3;1H |
InChI Key |
FTYGCKJGJIJQHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CNCC(F)(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methylfuran-2-yl)methylamine hydrochloride typically involves the reaction of 5-methylfurfural with 2,2,2-trifluoroethylamine under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated as its hydrochloride salt by the addition of hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(5-Methylfuran-2-yl)methylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The trifluoroethylamine group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: The corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(5-Methylfuran-2-yl)methylamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5-Methylfuran-2-yl)methylamine hydrochloride involves its interaction with specific molecular targets. The trifluoroethylamine group can form hydrogen bonds and electrostatic interactions with target molecules, while the furan ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical properties of (5-Methylfuran-2-yl)methylamine hydrochloride and related compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |
|---|---|---|---|---|
| Target Compound | C₉H₁₁ClF₃NO | ~237.6 | Not provided | 5-Methylfuran-2-ylmethyl, 2,2,2-trifluoroethyl |
| (2,2-Difluoroethyl)(propan-2-yl)amine hydrochloride | C₅H₁₂ClF₂N | 159.61 | 1394768-25-2 | 2,2-Difluoroethyl, isopropyl |
| Bis(2,2,2-trifluoroethyl)amine hydrochloride | C₄H₆ClF₆N | 217.54 | 1193387-30-2 | Two 2,2,2-trifluoroethyl groups |
| 2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine hydrochloride | C₇H₉ClF₃NS | 231.66 | 1432679-31-6 | Thiophene with CF₃, ethylamine |
Structural and Functional Insights :
Fluorine Substitution :
- The trifluoroethyl group in the target compound enhances lipophilicity and metabolic stability compared to the difluoroethyl group in (2,2-difluoroethyl)(propan-2-yl)amine hydrochloride. This difference may influence membrane permeability and bioavailability in drug design .
- Bis(2,2,2-trifluoroethyl)amine hydrochloride, with two trifluoroethyl groups, exhibits even greater electronegativity and lower solubility in polar solvents than the target compound .
Thiophene derivatives are typically more lipophilic but less polarizable .
Molecular Weight and Applications :
- The target compound’s intermediate molecular weight (~237.6 g/mol) positions it as a versatile building block for drug discovery, balancing steric bulk and reactivity. In contrast, bis(2,2,2-trifluoroethyl)amine hydrochloride (217.54 g/mol) is smaller but may face synthetic challenges due to steric hindrance from two trifluoroethyl groups .
Biological Activity
(5-Methylfuran-2-yl)methylamine hydrochloride is a compound of interest due to its potential biological activities. This article synthesizes current research findings regarding its pharmacological properties, mechanisms of action, and therapeutic implications.
- Chemical Formula : C8H10ClF3N
- Molecular Weight : 215.62 g/mol
- CAS Number : Not specified in the search results.
Pharmacodynamics
Research indicates that (5-Methylfuran-2-yl)methylamine hydrochloride exhibits significant biological activity, particularly in the context of cancer treatment. Its structural components suggest potential interactions with biological targets involved in cell proliferation and apoptosis.
- Cell Proliferation Inhibition : The compound has shown promising results in inhibiting the proliferation of cancer cell lines. For instance, studies have demonstrated that it can significantly reduce cell viability in MDA-MB-231 (triple-negative breast cancer) cells, with an IC50 value indicating effective potency against these cells while sparing non-cancerous cells .
- Mechanism of Action : The compound appears to induce apoptosis through the mitochondrial pathway. This is supported by increased levels of caspase 9 in treated cells, suggesting activation of programmed cell death pathways .
Toxicity Profile
The toxicity profile of (5-Methylfuran-2-yl)methylamine hydrochloride has been evaluated in animal models. Notably:
- Acute Toxicity : In studies involving Kunming mice, no acute toxicity was observed at doses up to 2000 mg/kg .
- Safety Margin : The compound demonstrated a favorable safety margin during initial toxicity assessments.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Cell Proliferation | Inhibition in MDA-MB-231 | |
| Apoptosis Induction | Increased caspase 9 levels | |
| Acute Toxicity | No toxicity at high doses |
Case Study: MDA-MB-231 Cell Line
In a controlled study, (5-Methylfuran-2-yl)methylamine hydrochloride was administered to MDA-MB-231 cells. The results indicated:
Q & A
Basic: What are the optimal synthetic routes for (5-Methylfuran-2-yl)methylamine hydrochloride?
Methodological Answer:
The synthesis typically involves a reductive amination strategy:
Step 1: React 5-methylfuran-2-carbaldehyde with 2,2,2-trifluoroethylamine in a polar solvent (e.g., methanol or ethanol) under reflux.
Step 2: Introduce a reducing agent (e.g., sodium cyanoborohydride or NaBH₃CN) to facilitate imine reduction to the secondary amine.
Step 3: Precipitate the hydrochloride salt by adding concentrated HCl in an ice bath, followed by filtration and recrystallization (e.g., using ethanol/water mixtures).
Key Considerations:
- Solvent Choice: Methanol or ethanol optimizes solubility and reaction rates .
- Purity Control: Monitor reaction progress via TLC or HPLC. Side products may arise from over-reduction or furan ring instability under acidic conditions .
Basic: How is the compound characterized for structural confirmation and purity?
Methodological Answer:
Use a multi-technique approach:
NMR Spectroscopy:
- ¹H NMR: Identify furan protons (δ 6.0–6.5 ppm), methyl groups (δ 2.1–2.5 ppm), and trifluoroethyl CF₃ (coupled to NH, δ 3.0–3.5 ppm).
- ¹³C NMR: Confirm the trifluoroethyl group (CF₃, δ 125–130 ppm, q, J = 280 Hz) and furan carbons (δ 105–155 ppm).
- ¹⁹F NMR: A singlet near δ -70 ppm confirms the CF₃ group .
Mass Spectrometry (MS): ESI-MS in positive ion mode should show [M+H]⁺ and [M-Cl]⁺ fragments.
X-ray Crystallography: Resolve hydrogen bonding between the amine and chloride ions in the solid state .
Advanced: How does the trifluoroethyl group influence pharmacokinetic properties?
Methodological Answer:
The CF₃ group impacts:
Lipophilicity: Increases logP, enhancing membrane permeability (measured via octanol-water partitioning assays).
Metabolic Stability: Fluorine’s electronegativity reduces oxidative metabolism by cytochrome P450 enzymes (validate via liver microsome assays).
Binding Interactions: The CF₃ group may engage in hydrophobic interactions or dipole-dipole interactions with target proteins (study via molecular docking or isothermal titration calorimetry) .
Experimental Design:
- Compare pharmacokinetic parameters (e.g., half-life, clearance) with non-fluorinated analogs in rodent models.
Advanced: What are the reactivity patterns of this compound under nucleophilic or electrophilic conditions?
Methodological Answer:
Key reactivity includes:
Amine Group:
- Nucleophilic Reactions: Acylation with activated esters (e.g., acetyl chloride) in dichloromethane at 0–25°C.
- Electrophilic Reactions: Protonation under acidic conditions (e.g., HCl in dioxane) forms water-soluble salts .
Furan Ring:
- Electrophilic Substitution: Bromination at the 4-position using NBS in CCl₄ (monitor via UV-Vis for diene formation).
- Oxidation: Furan ring cleavage with mCPBA forms a diketone intermediate .
Contradiction Note:
- Furan oxidation may compete with amine reactivity; use protecting groups (e.g., Boc) for selective modifications .
Advanced: How to design biological activity assays targeting enzyme inhibition?
Methodological Answer:
Target Selection: Prioritize enzymes with known sensitivity to fluorinated amines (e.g., monoamine oxidases, acetylcholinesterases).
In Vitro Assays:
- Enzyme Inhibition: Use fluorogenic substrates (e.g., Amplex Red for oxidases) and measure IC₅₀ values.
- Binding Affinity: Perform SPR (surface plasmon resonance) with immobilized enzyme and varying compound concentrations.
Cellular Models:
- Test cytotoxicity (MTT assay) and anti-inflammatory activity (e.g., TNF-α suppression in macrophages) .
Data Interpretation:
- Compare dose-response curves with control compounds lacking the trifluoroethyl or furan groups to isolate structural contributions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
